Cas no 1261863-34-6 (3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol)
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-(HYDROXYMETHYL)-4-(TRIFLUOROMETHOXY)PHENOL
- 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol
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- Inchi: 1S/C8H7F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3,12-13H,4H2
- InChI Key: FYZXKIJHQVUQNF-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1CO)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- XLogP3: 1.9
- Topological Polar Surface Area: 49.7
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI17817-1g |
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol |
1261863-34-6 | 98% | 1g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AI17817-5g |
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol |
1261863-34-6 | 98% | 5g |
$662.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846764-1g |
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol |
1261863-34-6 | 98% | 1g |
¥2469.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846764-5g |
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol |
1261863-34-6 | 98% | 5g |
¥6888.00 | 2024-08-09 | |
| 1PlusChem | 1P00HJND-1g |
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol |
1261863-34-6 | 98% | 1g |
$239.00 | 2025-02-28 | |
| 1PlusChem | 1P00HJND-5g |
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol |
1261863-34-6 | 98% | 5g |
$704.00 | 2025-02-28 |
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol
Introduction to 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol (CAS No. 1261863-34-6)
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol (CAS No. 1261863-34-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxymethyl group and a trifluoromethoxy substituent, which confer it with distinct chemical and biological properties. This introduction aims to provide a comprehensive overview of the compound, highlighting its chemical structure, synthesis methods, biological activities, and potential applications in drug development.
The molecular formula of 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol is C9H9F3O3, and its molecular weight is approximately 210.17 g/mol. The presence of the trifluoromethoxy group (OCF3) and the hydroxymethyl group (CH2OH) on the phenolic ring imparts this compound with unique electronic and steric properties. These properties make it an interesting candidate for various biological studies and potential therapeutic applications.
In terms of synthesis, 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol can be prepared through several routes. One common method involves the reaction of 4-trifluoromethoxyphenol with formaldehyde in the presence of an acid catalyst, followed by reduction to form the hydroxymethyl group. Another approach involves the nucleophilic substitution of a suitable precursor, such as 4-trifluoromethoxybenzyl chloride, with a strong base like sodium hydride or potassium tert-butoxide. These synthetic methods have been optimized to achieve high yields and purity, making the compound readily available for further research and development.
The biological activities of 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol have been extensively studied in recent years. One of the key areas of interest is its potential as an antioxidant. The phenolic hydroxyl group in the molecule can act as a hydrogen donor, effectively scavenging free radicals and protecting cells from oxidative damage. This property makes it a promising candidate for use in formulations aimed at preventing or treating oxidative stress-related diseases.
Beyond its antioxidant properties, 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol has also shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
In addition to its antioxidant and anti-inflammatory effects, 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol has been investigated for its potential neuroprotective properties. Preclinical studies have shown that it can reduce neuronal damage in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of oxidative stress and inflammation pathways within neural cells.
The pharmacokinetic profile of 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol has also been studied to assess its suitability for therapeutic use. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These characteristics make it a viable candidate for further development into drug formulations.
In conclusion, 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol (CAS No. 1261863-34-6) is a promising compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features endow it with valuable biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Ongoing research continues to explore its therapeutic potential, making it an exciting area of study for scientists and researchers in the field.
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